(prop-2-yn-1-yl)cycloheptane
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Overview
Description
(prop-2-yn-1-yl)cycloheptane is a chemical compound that belongs to the category of cyclic alkynes. This compound has garnered interest in scientific research due to its significant physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (prop-2-yn-1-yl)cycloheptane typically involves the reaction of cycloheptane with propargyl bromide in the presence of a strong base such as potassium hydroxide (KOH). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(prop-2-yn-1-yl)cycloheptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium amide (NaNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanol.
Reduction: Cycloheptane.
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
Scientific Research Applications
(prop-2-yn-1-yl)cycloheptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (prop-2-yn-1-yl)cycloheptane involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for oxidizing agents, leading to the formation of reactive intermediates that further react to form the final products . The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
(prop-2-yn-1-yl)cyclohexane: Similar structure but with a six-membered ring instead of a seven-membered ring.
(prop-2-yn-1-yl)cyclopentane: Similar structure but with a five-membered ring.
(prop-2-yn-1-yl)cyclooctane: Similar structure but with an eight-membered ring.
Uniqueness
(prop-2-yn-1-yl)cycloheptane is unique due to its seven-membered ring structure, which imparts different physical and chemical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for studying ring strain and reactivity in cyclic alkynes .
Properties
CAS No. |
1271376-27-2 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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